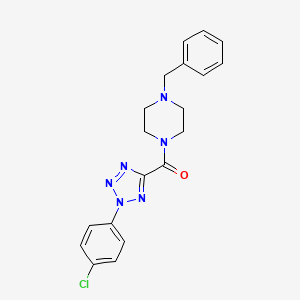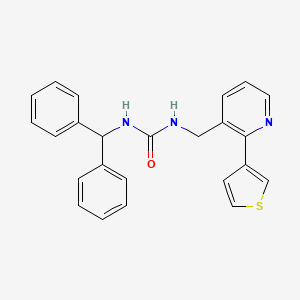
1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a novel compound that has been gaining increasing attention in scientific research. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, drug discovery, and pharmaceuticals.
Scientific Research Applications
Application 1: Anti-tubercular Agents
- Summary of the Application: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application: The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .
- Results or Outcomes: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Application 2: Anti-inflammatory and Antioxidant Activities
- Summary of the Application: A series of polycyclic heterocyclic compounds containing five and/or six rings fused were synthesized . These compounds showed potent anti-inflammatory activities both in vitro and in vivo. They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
- Methods of Application: The compounds were synthesized and their anti-inflammatory and antioxidant activities were evaluated both in vitro and in vivo .
- Results or Outcomes: The newly synthesized compounds showed potent anti-inflammatory activities both in vitro and in vivo. They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
Application 3: Anti-fibrotic Agents
- Summary of the Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods of Application: The compounds were synthesized and their anti-fibrotic activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .
Application 4: Antifungal Agents
- Summary of the Application: A series of novel compounds were designed and synthesized. Their antifungal activities were evaluated against four different fungi .
- Methods of Application: The compounds were synthesized and their antifungal activities were evaluated against four different fungi .
- Results or Outcomes: The introduction of a methyl group into the R1 position was found to be disadvantageous for the antifungal activity of the title compounds against the tested four fungi .
Application 5: Antimicrobial Agents
- Summary of the Application: A series of novel compounds were designed and synthesized. Their antimicrobial activities were evaluated against four different fungi .
- Methods of Application: The compounds were synthesized and their antimicrobial activities were evaluated against four different fungi .
- Results or Outcomes: The introduction of a methyl group into the R1 position was found to be disadvantageous for the antimicrobial activity of the title compounds against the tested four fungi .
Application 6: Chemical Synthesis
- Summary of the Application: The compound “1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea” can be synthesized for use in various chemical reactions .
- Methods of Application: The compound is synthesized using standard organic chemistry techniques .
- Results or Outcomes: The yield of the synthesis was reported to be 85.6% .
properties
IUPAC Name |
1-benzhydryl-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS/c28-24(26-16-20-12-7-14-25-22(20)21-13-15-29-17-21)27-23(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-15,17,23H,16H2,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOFBGKJSAHSEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Tert-butyl-2-{[1-(2-hydroxycyclohexyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2691210.png)
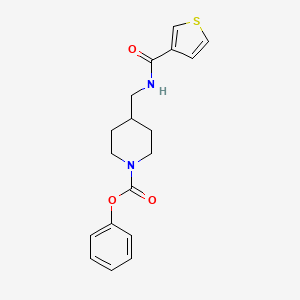
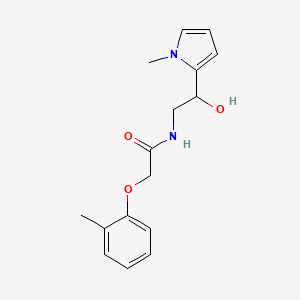
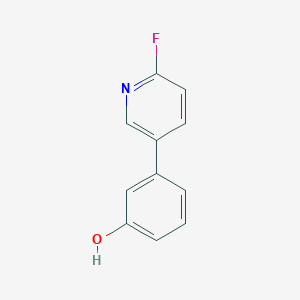
![6-Oxaspiro[3.4]octan-7-one](/img/structure/B2691218.png)
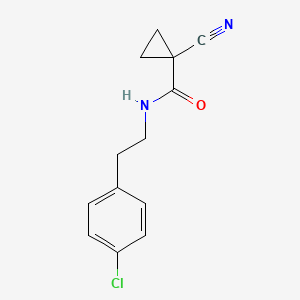
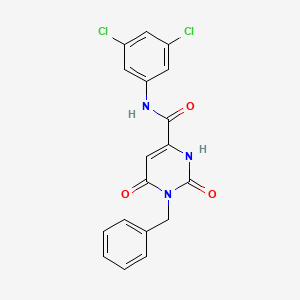
![2,4,6-trimethyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2691221.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2691223.png)
![1,3,2-Dioxaborolane, 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2691224.png)
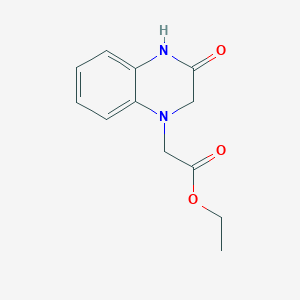
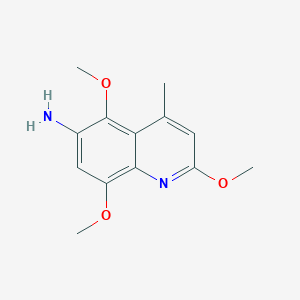
![3-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)propanamide](/img/structure/B2691231.png)
